molecular formula C24H20FNO5S B2362558 1-Benzyl-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one CAS No. 866809-89-4

1-Benzyl-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one

Cat. No.: B2362558
CAS No.: 866809-89-4
M. Wt: 453.48
InChI Key: MXDXRPJWPNHZHJ-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one is a complex organic compound with a unique structure that combines a quinoline core with benzyl, fluorophenyl, and sulfonyl groups

Preparation Methods

The synthesis of 1-Benzyl-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

1-Benzyl-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions. Common reagents include halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler hydrocarbon derivatives.

Scientific Research Applications

1-Benzyl-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

1-Benzyl-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one can be compared with other quinoline derivatives, such as:

    Chloroquine: Known for its antimalarial properties.

    Quinoline: A simpler structure with broad applications in medicinal chemistry.

    Fluoroquinolones: A class of antibiotics with a fluorine atom in their structure.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties not found in simpler quinoline derivatives.

Properties

IUPAC Name

1-benzyl-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO5S/c1-30-21-12-19-20(13-22(21)31-2)26(14-16-6-4-3-5-7-16)15-23(24(19)27)32(28,29)18-10-8-17(25)9-11-18/h3-13,15H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDXRPJWPNHZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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